![molecular formula C22H22O3 B14399871 2,2'-[(2-Hydroxy-1,3-phenylene)di(ethane-1,1-diyl)]diphenol CAS No. 89550-59-4](/img/structure/B14399871.png)
2,2'-[(2-Hydroxy-1,3-phenylene)di(ethane-1,1-diyl)]diphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[(2-Hydroxy-1,3-phenylene)di(ethane-1,1-diyl)]diphenol is a complex organic compound with a unique structure that includes two phenol groups connected by a hydroxy-substituted phenylene and ethane-diyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2-Hydroxy-1,3-phenylene)di(ethane-1,1-diyl)]diphenol typically involves multi-step organic reactions. One common method includes the reaction of a hydroxy-substituted phenylene with ethane-1,1-diyl derivatives under controlled conditions. The reaction may require catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(2-Hydroxy-1,3-phenylene)di(ethane-1,1-diyl)]diphenol can undergo various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various quinones, hydroxy derivatives, and substituted phenols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2’-[(2-Hydroxy-1,3-phenylene)di(ethane-1,1-diyl)]diphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of advanced materials and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 2,2’-[(2-Hydroxy-1,3-phenylene)di(ethane-1,1-diyl)]diphenol involves its interaction with molecular targets such as enzymes and receptors. The phenol groups can donate hydrogen atoms, acting as antioxidants. The compound may also interact with cellular pathways involved in inflammation and microbial growth, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Catechol (1,2-dihydroxybenzene)
- Resorcinol (1,3-dihydroxybenzene)
- Hydroquinone (1,4-dihydroxybenzene)
Uniqueness
2,2’-[(2-Hydroxy-1,3-phenylene)di(ethane-1,1-diyl)]diphenol is unique due to its complex structure, which includes multiple phenol groups and a hydroxy-substituted phenylene linkage
Properties
CAS No. |
89550-59-4 |
|---|---|
Molecular Formula |
C22H22O3 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2,6-bis[1-(2-hydroxyphenyl)ethyl]phenol |
InChI |
InChI=1S/C22H22O3/c1-14(16-8-3-5-12-20(16)23)18-10-7-11-19(22(18)25)15(2)17-9-4-6-13-21(17)24/h3-15,23-25H,1-2H3 |
InChI Key |
SZOGTVLRBKMHPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=CC=C1)C(C)C2=CC=CC=C2O)O)C3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


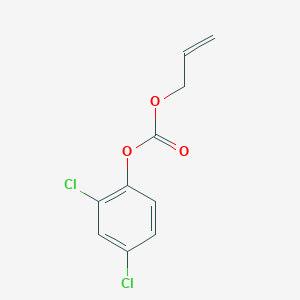

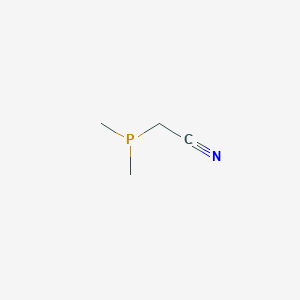
![4-hydroxy-3-[(E)-(methanehydrazonoylhydrazinylidene)methyl]benzoic acid](/img/structure/B14399806.png)
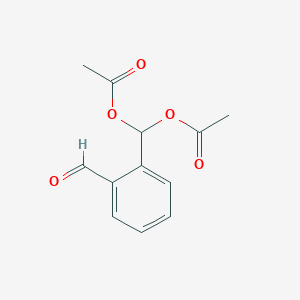
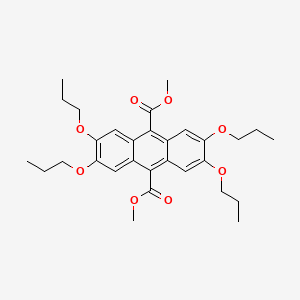
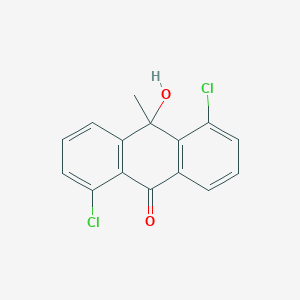
![[4-Methoxy-1-methyl-5-(thiophene-2-carbonyl)-1H-pyrrol-2-yl]acetic acid](/img/structure/B14399829.png)
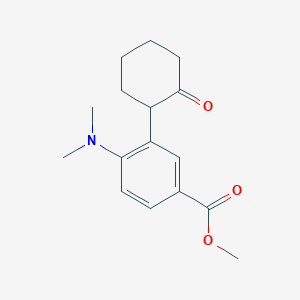
![2-[2-(Naphthalen-2-yl)ethenyl]thiophene](/img/structure/B14399837.png)

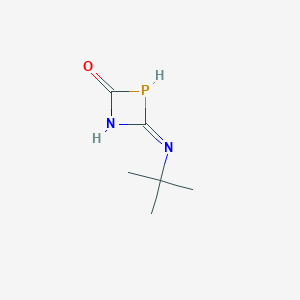
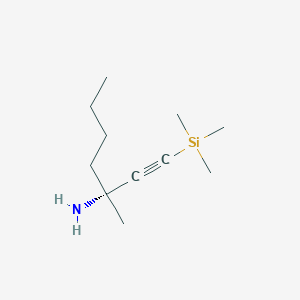
![Lithium, [(1,1-dimethylethyl)diphenylsilyl]-](/img/structure/B14399865.png)
